1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one
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Overview
Description
The compound “1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one” is a complex organic molecule. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. It includes a cyclopropyl group, a methyl group, a triazolo[4,3-b]pyridazin-6-yl group, an azetidin-3-yl group, and a dihydropyrazin-2-one group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a triazole derivative, it may undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a complex organic molecule, it would likely have a relatively high molecular weight and could exhibit a range of properties depending on its functional groups .Scientific Research Applications
Anticancer Activity
This compound and its derivatives have shown significant anticancer activity . For instance, certain derivatives have demonstrated potent cytotoxic activities against MDA-MB-231, a type of breast cancer cell . They have also shown promise in inducing apoptosis in these cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
The compound and its derivatives have been found to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Antioxidant Activity
The compound has shown antioxidant activity , which means it could be used in the prevention of diseases related to oxidative stress.
Antiviral Activity
The compound has demonstrated antiviral properties , suggesting potential use in the treatment of viral infections.
Enzyme Inhibition
The compound and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.
Antitubercular Agents
The compound has shown potential as an antitubercular agent , suggesting a possible role in the treatment of tuberculosis.
Anti-Breast Cancer Agents
Specific derivatives of the compound have shown promise as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition . This suggests potential applications in the treatment of breast cancer.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-3-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-21(15-16(25)23(7-6-17-15)11-2-3-11)12-8-22(9-12)14-5-4-13-19-18-10-24(13)20-14/h4-7,10-12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGTXNCYOCIDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CN(C4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one |
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